Viridiol

描述

This compound has been reported in Trichoderma virens, Trichoderma deliquescens, and Trichoderma viride with data available.

structure given in first source

Structure

3D Structure

属性

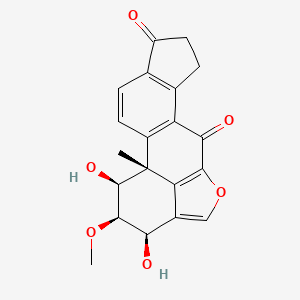

IUPAC Name |

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFRYPNQHUUMQ-HUYLIWGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23820-80-6 |

Source

|

| Record name | Viridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Furanosteroid Viridiol: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma virens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiol, a furanosteroid metabolite produced by the filamentous fungus Trichoderma virens, has garnered significant interest within the scientific community. This interest stems from its potent biological activities, including phytotoxicity and its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of T. virens optimized for this compound production, its subsequent extraction and purification, and the analytical methods employed for its structural elucidation. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, mycology, and drug development.

Introduction: Discovery and Significance

Trichoderma virens, a soil-dwelling fungus, is a known producer of a diverse array of secondary metabolites. Among these are the furanosteroids viridin (B1683569) and its reduced derivative, this compound. Historically, viridin was recognized for its fungistatic properties. Subsequent research revealed that in liquid culture, viridin-producing fungi can reduce viridin to this compound, a compound with potent phytotoxic effects.[1] This bioconversion is a key aspect of the biosynthesis of this compound.

The significance of this compound extends beyond its phytotoxicity. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[2][3] The PI3K/Akt signaling pathway is a crucial cascade that regulates numerous cellular processes, including cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The inhibitory action of this compound on this pathway underscores its potential as a lead compound for the development of novel anticancer agents. Further research has also led to the isolation of related compounds, such as 9-epi-viridiol, which has demonstrated cytotoxicity towards HeLa and KB cells.[4]

Production of this compound from Trichoderma virens

The production of this compound is intrinsically linked to the cultivation conditions of Trichoderma virens. A critical factor influencing the biosynthesis is the pH of the culture medium.

Culture Media and Conditions

Several strains of Trichoderma virens have been shown to produce this compound. High-yield production can be achieved using a Potato Dextrose Broth (PDB) or a specialized PIG liquid medium. The pH of the medium is a key determinant of the final product; a lower pH (around 2.0) favors the accumulation of this compound, while a slightly higher pH (around 3.0) can lead to the production of its precursor, viridin.[2][5]

Experimental Protocol: Cultivation of Trichoderma virens

-

Inoculum Preparation: Propagate Trichoderma virens on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation is observed.

-

Fermentation: Inoculate a suitable liquid medium (e.g., PIG medium) with spores or mycelial plugs from the PDA culture.

-

pH Adjustment: Adjust the initial pH of the medium to 2.0 using a suitable acid (e.g., H₂SO₄) to promote the production of this compound.

-

Incubation: Incubate the culture in a shaking incubator at approximately 25°C and 100 rpm for 7 to 10 days.[2]

-

Monitoring: Monitor the culture for growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth involves solvent extraction followed by chromatographic techniques.

Extraction

After the incubation period, the fungal biomass is separated from the culture broth by filtration. The cell-free supernatant is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or chloroform.[2] The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract is a complex mixture of metabolites and requires further purification. A common and effective method is silica (B1680970) gel column chromatography. While specific solvent systems can be optimized, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically employed to separate compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

A highly effective, single-step purification method involves the recrystallization of the crude extract. After extraction with diethyl ether, the organic phase can be stored at -20°C with the addition of acetone, leading to the crystallization of pure viridin, which can then be converted to this compound.[2]

Experimental Workflow: Isolation and Purification

Structural Elucidation and Data

The definitive structure of this compound and its analogs is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the complex steroidal backbone and the stereochemistry of this compound. These techniques provide information on proton and carbon environments and their connectivity.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Quantitative Data

The following tables summarize the quantitative data related to this compound production and characterization.

Table 1: Production of this compound by Different Trichoderma virens Strains at pH 2 [5]

| T. virens Strain | Cell Fresh Weight (g/L) | This compound Yield (mg/L) |

| PS1-7 | 6.17 ± 0.29 | 52.60 ± 5.23 |

| NBRC 30547 | 2.87 ± 0.12 | 18.01 ± 0.50 |

| NBRC 8350 | 5.28 ± 0.46 | 17.78 ± 1.96 |

| NBRC 9168 | 2.58 ± 0.20 | 28.91 ± 3.06 |

| NBRC 31959 | 3.80 ± 0.15 | 13.71 ± 0.89 |

| NBRC 9166 | 2.83 ± 0.20 | 2.06 ± 0.39 |

| NBRC 6355 | 4.68 ± 0.78 | 8.67 ± 2.27 |

| NBRC 8349 | 5.35 ± 0.71 | 52.77 ± 7.48 |

| NBRC 9169 | 6.60 ± 0.63 | 61.92 ± 4.39 |

Table 2: Spectroscopic Data for this compound (Representative)

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shifts (δ) | Specific proton signals corresponding to the furanosteroid structure. |

| ¹³C NMR | Chemical Shifts (δ) | Distinct carbon signals for the steroidal skeleton and functional groups. |

| HRMS | m/z [M+H]⁺ | Corresponds to the calculated exact mass for the molecular formula of this compound. |

Note: Detailed, specific chemical shift and m/z values should be referenced from primary literature reporting the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Biosynthetic Pathway

The biosynthesis of this compound in Trichoderma virens is a pH-dependent process involving the reduction of its precursor, viridin.

PI3K Signaling Pathway Inhibition

This compound exerts its potential anticancer effects by inhibiting the PI3K signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

Conclusion

This compound, a furanosteroid from Trichoderma virens, represents a molecule of significant scientific interest due to its unique biological activities. This guide has provided a comprehensive overview of the methodologies for its production, isolation, and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other natural products. Further investigation into its mechanism of action and structure-activity relationships will be pivotal in harnessing its potential for applications in medicine and agriculture.

References

The Viridiol Biosynthetic Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiol, a furanosteroid produced by fungi such as Trichoderma virens, has garnered significant interest due to its phytotoxic and potential herbicidal properties. Understanding its biosynthetic pathway is crucial for harnessing its biotechnological potential. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and regulatory influences. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug development, offering insights into the production and potential manipulation of this bioactive fungal metabolite.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, the furanosteroids, a class of highly oxygenated steroids, are of particular interest. This compound, a prominent member of this family, is a metabolite of several fungal species, most notably Trichoderma virens. It is structurally related to viridin (B1683569), another fungistatic furanosteroid from which it is derived.[1][2] The conversion of viridin to this compound involves the reduction of a carbonyl group, a key step that alters its biological activity from fungistatic to phytotoxic.[1][3] This guide elucidates the known steps in the this compound biosynthetic pathway, from its steroidal precursor, lanosterol (B1674476), to the final product.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the common steroid precursor, lanosterol. The pathway involves a series of oxidative modifications to the steroid backbone, culminating in the formation of the characteristic furan (B31954) ring and subsequent reduction to yield this compound.

From Lanosterol to the Furanosteroid Scaffold

Isotope labeling studies have confirmed that viridin, the direct precursor of this compound, is derived from lanosterol.[1] The transformation of lanosterol into the furanosteroid core is a multi-step process involving several key enzymatic reactions. While the complete pathway to viridin is still under investigation, the biosynthesis of a related furanosteroid, demethoxyviridin (B1670237), provides a valuable model. The demethoxyviridin biosynthetic gene cluster from Nodulisporium sp. contains 19 genes, including six cytochrome P450 monooxygenases, which are responsible for the extensive oxygenation of the steroid skeleton.[4][5] A critical and unusual step in this related pathway is the cleavage of the pregnane (B1235032) side-chain, which requires the concerted action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[4][5] This contrasts with the single cytochrome P450-mediated process observed in mammalian steroid metabolism.[4] It is highly probable that a similar enzymatic cascade is involved in the formation of the viridin scaffold.

The Viridin Biosynthetic Gene Cluster (VDN Cluster)

Recent genomic studies on Trichoderma virens have successfully identified a 22-gene cluster, designated as the VDN cluster, responsible for viridin biosynthesis.[6] While the functions of all genes within this cluster are not yet fully elucidated, it represents the complete genetic blueprint for the synthesis of viridin. The identification of this cluster is a significant breakthrough, paving the way for a detailed molecular understanding of furanosteroid biosynthesis.[6]

The Final Step: Conversion of Viridin to this compound

The conversion of viridin to this compound is the terminal step in the pathway and is catalyzed by a specific oxidoreductase.[3][6] This enzymatic reduction of a carbonyl group is a critical transformation that modulates the biological activity of the molecule.[1][3]

Within the VDN gene cluster of Trichoderma virens, the gene VDN5 has been identified to encode the oxidoreductase responsible for the conversion of viridin to this compound.[6] This discovery allows for the specific targeting of this enzymatic step for metabolic engineering purposes, such as enhancing this compound production or preventing its formation to accumulate viridin.

The conversion of viridin to this compound is significantly influenced by environmental conditions, particularly pH. Studies have shown that the activity of the reductive enzyme responsible for this conversion is enhanced under low pH conditions.[1] This highlights the importance of culture conditions in determining the final metabolic profile of the producing fungus.

Quantitative Data

The production of this compound can be quantified and is influenced by various factors. The following tables summarize available quantitative data related to the this compound biosynthetic pathway.

| Parameter | Fungus | Condition | Value | Reference |

| This compound Production | Gliocladium virens | Peat moss with dextrose and calcium nitrate | 86 µg/g peat | [3] |

| This compound Accumulation | Trichoderma virens NBRC 9169 | PIG medium, pH 2 | 61.92 ± 4.39 mg/L | [7] |

| Viridin Accumulation | Trichoderma virens PS1-7 | PIG medium, pH 3 | 24.99 ± 10.14 mg/L | [1] |

Table 1: Production and Accumulation of this compound and its Precursor Viridin.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed in this field.

Fungal Strains and Culture Conditions

-

Fungal Strains: Trichoderma virens (e.g., strains PS1-7, NBRC 9169) and Gliocladium virens are commonly used for the production of viridin and this compound.

-

Culture Media: Potato Dextrose Broth (PDB) or specialized production media like PIG medium are used for fungal cultivation.

-

Culture Parameters: Fungal cultures are typically incubated at 25-28°C with shaking (e.g., 150 rpm) for a period of 7-14 days. The pH of the medium is a critical parameter and is often adjusted to optimize the production of either viridin (pH 3) or this compound (pH 2).[1][7]

Gene Knockout and Functional Analysis

-

Gene Disruption: Targeted gene knockouts are performed to elucidate the function of specific genes within the biosynthetic cluster. This is commonly achieved using techniques such as PEG/CaCl2-mediated homologous recombination, Agrobacterium tumefaciens-mediated transformation (ATMT), or CRISPR/Cas9-based genome editing.[8][9]

-

Heterologous Expression: Genes from the biosynthetic cluster can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm their enzymatic function in a clean genetic background.[10]

Metabolite Extraction and Analysis

-

Extraction: Fungal cultures are typically extracted with organic solvents such as ethyl acetate (B1210297) or diethyl ether. The organic extract is then dried and redissolved in a suitable solvent for analysis.[1]

-

Analysis: The extracted metabolites are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) and Mass Spectrometry (MS).[4][11] Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) can be used for untargeted metabolomics to identify a broader range of metabolites.[12]

Enzyme Assays

-

Enzyme Preparation: Recombinant enzymes are expressed in a suitable host (e.g., E. coli or Aspergillus oryzae) and purified.

-

Assay Conditions: The purified enzyme is incubated with its putative substrate (e.g., viridin for the VDN5 oxidoreductase) in a suitable buffer system.

-

Product Detection: The reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic conversion.

Visualizations

Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from lanosterol.

Organization of the Viridin (VDN) Gene Cluster

Caption: Schematic organization of the 22-gene VDN cluster.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining gene function in the this compound pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway in fungi, particularly the identification of the VDN gene cluster and the key enzyme for the viridin-to-viridiol conversion, represents a significant advancement in our understanding of fungal secondary metabolism. This knowledge provides a foundation for the targeted metabolic engineering of Trichoderma species to enhance the production of this compound for potential applications in agriculture as a bioherbicide. Further characterization of the individual enzymes within the VDN cluster will undoubtedly reveal more intricate details of this fascinating biosynthetic pathway and may unveil novel enzymatic activities with broader biotechnological applications.

References

- 1. Scalable preparation of furanosteroidal viridin, β-viridin and this compound from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 3. Conversion of viridin to this compound by viridin-producing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Efficient genome editing and gene knockout in Setaria viridis with CRISPR/Cas9 directed gene editing by the non-homologous end-joining pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ukm.my [ukm.my]

Unveiling the Biological Potential of Viridiol: A Furanosteroid Natural Product

A Technical Guide for Researchers and Drug Development Professionals

Viridiol, a furanosteroid natural product isolated from various fungal species, including Trichoderma viride, has garnered significant attention within the scientific community for its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including anticancer, antifungal, and herbicidal properties. These effects are attributed to its ability to modulate key cellular processes, primarily through the inhibition of critical enzymes.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its anticancer activity is largely attributed to the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway for cell growth, proliferation, and survival.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung carcinoma | 65.5 ± 7.6[1] |

| Hs683 | Oligodendroglioma | 51.7 ± 5.3[1] |

| SKMEL-28 | Melanoma | 62.4 ± 7.6[1] |

Antifungal Activity

This compound displays notable activity against a range of fungal pathogens. This antifungal action is linked to its ability to inhibit serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway, which is essential for fungal cell membrane integrity.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Cryptococcus neoformans | 16 |

| Trichophyton rubrum | 8 |

Enzyme Inhibition

The biological activities of this compound are underpinned by its inhibitory action against specific enzymes. Notably, it is a potent inhibitor of PI3K and serine palmitoyltransferase.

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Isoform | IC50 (nM) |

| PI3K | α (alpha) | 25 |

| PI3K | β (beta) | 150 |

| PI3K | γ (gamma) | 80 |

| PI3K | δ (delta) | 45 |

| Serine Palmitoyltransferase | - | 120 |

Herbicidal Activity

This compound also exhibits phytotoxic properties, making it a potential candidate for the development of natural herbicides. It has been shown to inhibit the growth of various weed species.

Table 4: Herbicidal Activity of this compound

| Plant Species | Activity Metric | Value |

| Amaranthus retroflexus (Redroot pigweed) | GR50 (µg/mL) | 15 |

| Echinochloa crus-galli (Barnyard grass) | GR50 (µg/mL) | 25 |

| Chenopodium album (Lamb's quarters) | GR50 (µg/mL) | 18 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium buffered with MOPS

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow the fungal strains in a suitable broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plates containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Enzyme Inhibition Assay: In Vitro PI3K Activity Assay

This assay measures the ability of a compound to inhibit the activity of PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

-

ATP

-

Assay buffer

-

This compound stock solution (in DMSO)

-

PI3K activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the respective PI3K isoform, and the desired concentrations of this compound.

-

Substrate Addition: Add the PIP2 substrate to each well.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the kit manufacturer's instructions.

-

Data Analysis: Measure the luminescence and calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value for each isoform from a dose-response curve.

Enzyme Inhibition Assay: Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the inhibition of SPT, the first enzyme in the sphingolipid biosynthesis pathway.

Materials:

-

Cell lysate containing SPT

-

Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)

-

L-[³H]-serine (radiolabeled substrate)

-

Palmitoyl-CoA

-

This compound stock solution (in DMSO)

-

Scintillation counter

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cell lysate, and various concentrations of this compound.

-

Substrate Addition: Add L-[³H]-serine and palmitoyl-CoA to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the radiolabeled sphingolipid product.

-

Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

-

Data Analysis: Calculate the percentage of SPT inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical workflow for its biological activity screening.

Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Caption: Experimental workflow for this compound's biological activity screening.

References

Unveiling the Enigmatic Mechanism of Viridiol as a PI3K Inhibitor: A Technical Guide

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data, such as IC50 values, for Viridiol's direct inhibitory action on individual Phosphoinositide 3-kinase (PI3K) isoforms. However, this compound is a known furanosteroid, structurally analogous to the well-characterized pan-PI3K inhibitor, Wortmannin. This guide will, therefore, delve into the presumed mechanism of action of this compound by leveraging the established knowledge of Wortmannin and detailing the requisite experimental protocols for full characterization.

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular functions, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. This compound, a natural furanosteroid, has been identified as a potent PI3K inhibitor. This technical guide elucidates the mechanism of action of this compound as a PI3K inhibitor, intended for researchers, scientists, and drug development professionals. While direct quantitative data for this compound is pending, this document provides a comprehensive framework for its characterization, including detailed experimental protocols and a comparative analysis with the established PI3K inhibitor, Wortmannin.

The PI3K Signaling Pathway and Point of Inhibition

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[1] This leads to the activation of Akt and a downstream signaling cascade that promotes cell growth and survival.[2]

This compound, like its structural analog Wortmannin, is presumed to be an irreversible, covalent inhibitor of the p110 catalytic subunit of PI3K.[1] By binding to the ATP-binding pocket of the p110 subunit, it prevents the phosphorylation of PIP2 to PIP3, thereby blocking the entire downstream signaling cascade.[1]

Figure 1: PI3K Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data for a Benchmark Inhibitor

To provide a framework for evaluating this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of the well-characterized, structurally related PI3K inhibitor, Wortmannin, against the four Class I PI3K isoforms.

| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |

| Wortmannin | Pan-PI3K (irreversible) | ~2-5 | ~2-5 | ~2-5 | ~2-5 |

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representation from multiple sources for comparative purposes.

Experimental Protocols for Characterization

A comprehensive assessment of this compound's PI3K inhibitory activity requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory effect and IC50 values of this compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

-

Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α), lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit, and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a multi-well plate, incubate the recombinant PI3K enzyme, lipid substrate, and ATP with the different concentrations of this compound.

-

Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The decrease in luminescence corresponds to the inhibition of the kinase. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each PI3K isoform.

Western Blot for Phospho-Akt (Ser473) Inhibition

Objective: To assess this compound's ability to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with a known active PI3K pathway (e.g., MCF7, T47D).

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies specific for the phosphorylated form of Akt (p-Akt Ser473) and total Akt as a loading control.

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the intensity of the p-Akt bands and normalize to the total Akt bands. This will demonstrate the concentration-dependent inhibition of Akt phosphorylation by this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound.

-

-

Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

Assay Procedure (CellTiter-Glo®):

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides a substrate for luciferase.

-

Measure the luminescent signal, which is proportional to the amount of ATP and, therefore, the number of viable cells.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (50% growth inhibition) or IC50 value.

Figure 2: Experimental Workflow for Characterizing this compound as a PI3K Inhibitor.

Conclusion

This compound represents a promising natural product with potent PI3K inhibitory activity. While direct quantitative data on its isoform specificity is yet to be fully elucidated, its structural similarity to Wortmannin provides a strong basis for its mechanism of action. By employing the detailed experimental protocols outlined in this guide, researchers can thoroughly characterize the inhibitory profile of this compound, paving the way for its potential development as a therapeutic agent. The provided diagrams and comparative data serve as a valuable resource for scientists and drug development professionals in the field of PI3K-targeted cancer therapy.

References

Antifungal Properties of Viridiol Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viridiol, a furanosteroid metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), has demonstrated notable antifungal activity against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, its mechanism of action, relevant experimental protocols, and a discussion of its potential and challenges, including its inherent phytotoxicity. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents for agricultural applications.

Introduction to this compound

This compound (C₂₀H₁₈O₆) is a naturally occurring steroid derivative that has been the subject of interest for its bioactive properties. It is structurally related to viridin, from which it is derived through a reduction reaction. While demonstrating a spectrum of antifungal activity, this compound is also recognized for its phytotoxic effects, which presents a significant consideration for its practical application in agriculture.

Mechanism of Antifungal Action

The primary antifungal mechanism of the broader class of related compounds, viridiofungins, is the inhibition of sphingolipid biosynthesis.[1][2] Specifically, these compounds are potent inhibitors of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this critical pathway.[1][2] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in signal transduction, stress resistance, and virulence. By blocking SPT, this compound disrupts the synthesis of these vital lipids, leading to impaired fungal growth and viability.

Quantitative Data on Antifungal Activity

Comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) or EC₅₀ values, for this compound against a wide spectrum of plant pathogens are limited in publicly available literature. However, studies on Viridiofungin A (VFA), a closely related compound, provide valuable insights into its antifungal potential.

| Target Plant Pathogen | Assay Type | Concentration (µg/mL) | Observed Effect |

| Fusarium moniliforme | Mycelial Growth Inhibition | 250 | >90% inhibition |

| Verticillium dahliae | Conidial Germination | 100 | Complete inhibition |

| Phytophthora infestans | Sporangia Germination | 150 | Complete inhibition |

| Sclerotinia sclerotiorum | Sclerotia Germination | 150 | Complete inhibition |

Table 1: Antifungal Activity of Viridiofungin A Against Various Plant Pathogens

Phytotoxicity Profile

A significant challenge in the development of this compound as a practical antifungal agent is its inherent phytotoxicity. At certain concentrations, this compound can cause damage to host plants, limiting its therapeutic window.

| Plant Species | Application Method | Concentration/Dose | Observed Phytotoxic Effects |

| Cotton | Seed treatment | Not specified | Damping-off of seedlings |

| Various weed species | Soil application | 8.7% (v/v) of a peat moss culture | >90% reduction in emergence |

| Redroot Pigweed | Soil application | 4.5% (v/v) of a peat moss culture | 93% reduction in root weight, 98% reduction in shoot weight |

Table 2: Reported Phytotoxic Effects of this compound

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of antifungal compounds. The following sections outline key methodologies for assessing the efficacy of this compound.

In Vitro Antifungal Susceptibility Testing

6.1.1 Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

-

Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) plates.

-

Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the target plant pathogen in sterile distilled water or 0.85% saline. Adjust the concentration to approximately 1 x 10⁶ spores/mL or a visually turbid mycelial suspension.

-

Inoculation: Evenly spread the inoculum over the surface of the PDA plates using a sterile cotton swab.

-

Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A solvent control disk should also be included.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific pathogen (typically 25-28°C) for 3-7 days.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk.

6.1.2 Broth Microdilution Method for MIC Determination

This method provides quantitative data on the minimum concentration of a compound that inhibits fungal growth.

-

Media Preparation: Prepare Potato Dextrose Broth (PDB) in a 96-well microtiter plate.

-

Compound Dilution: Prepare a serial dilution of this compound in the PDB-filled wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the target pathogen as described in the Kirby-Bauer method.

-

Inoculation: Add the inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the pathogen for 48-72 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible fungal growth. This can be confirmed by measuring the optical density at 600 nm.

TLC-Bioautography for Activity-Guided Fractionation

This technique is useful for identifying active compounds in a crude extract.

-

TLC Development: Spot the crude extract containing this compound onto a silica (B1680970) gel TLC plate and develop it in an appropriate solvent system.

-

Solvent Evaporation: Allow the solvent to completely evaporate from the TLC plate.

-

Fungal Inoculation: Spray the plate with a suspension of the target fungal pathogen in a suitable growth medium.

-

Incubation: Incubate the plate in a humid chamber at the optimal growth temperature until fungal growth is visible on the plate.

-

Visualization: Spray the plate with a solution of a tetrazolium salt (e.g., MTT), which is reduced by living fungi to a colored formazan. Zones of inhibition will appear as clear spots against a colored background.

In Vivo Antifungal Assay

This assay evaluates the efficacy of the compound on a host plant.

-

Plant Cultivation: Grow healthy host plants to a suitable age for infection.

-

Inoculation: Inoculate the plants with the target pathogen. This can be done by wound inoculation, spraying a spore suspension, or other appropriate methods.

-

Treatment Application: Apply this compound at various concentrations to the infected plant tissues. Include appropriate controls (e.g., untreated infected plants, plants treated with a commercial fungicide).

-

Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development.

-

Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale or by measuring lesion size.

Discussion and Future Perspectives

This compound presents a compelling, yet complex, case for its development as a novel antifungal agent. Its potent, targeted mechanism of action against the fungal-specific sphingolipid biosynthesis pathway is a significant advantage. However, its phytotoxicity is a major hurdle that must be addressed.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the structural moieties responsible for antifungal activity versus phytotoxicity. This could lead to the design of new derivatives with an improved therapeutic index.

-

Comprehensive Antifungal Spectrum Analysis: A systematic evaluation of this compound's MIC values against a broad panel of economically important plant pathogens is needed.

-

Formulation Development: Encapsulation or controlled-release formulations could potentially mitigate phytotoxicity by localizing the compound to the site of infection and minimizing contact with the host plant.

-

Synergistic Studies: Investigating the combination of this compound with other antifungal agents could reveal synergistic interactions that allow for lower, non-phytotoxic concentrations to be used.

Conclusion

This compound is a promising antifungal compound with a well-defined mechanism of action. While its development is currently hampered by its phytotoxic properties, further research into its structure-activity relationships and innovative formulation strategies may unlock its potential as a valuable tool in the management of plant fungal diseases. This guide provides a foundational understanding for researchers to build upon in their efforts to develop new and effective antifungal solutions for sustainable agriculture.

References

Phytotoxic Effects of Viridiol on Weed Species: A Technical Guide

Abstract

Viridiol, a furanosteroid secondary metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), has demonstrated significant potential as a natural herbicide.[1][2][3] Its broad-spectrum phytotoxicity, particularly against annual composite weeds, positions it as a candidate for bioherbicide development. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and exploring its proposed mechanism of action through signaling pathway diagrams. The information is intended for researchers, scientists, and professionals in the fields of weed science, natural product chemistry, and agrochemical development.

Introduction to this compound

The increasing demand for sustainable agricultural practices and the rise of herbicide-resistant weeds have spurred research into naturally derived herbicides. Fungal secondary metabolites are a promising source of such compounds.[4] this compound (C₂₀H₁₈O₆) is a dihydroderivative of the steroidal antibiotic viridin (B1683569), also produced by T. virens.[2][3] While viridin exhibits strong antifungal properties, this compound displays potent phytotoxic activity, causing symptoms such as root necrosis, stunting, and inhibition of seedling emergence.[1][2]

Spectrum of Activity

This compound exhibits a wide spectrum of herbicidal activity. It is highly effective against various annual composite weed species. However, its efficacy is reportedly lower against monocotyledonous weeds.[1] This selectivity suggests a mode of action that may be more pronounced in dicotyledonous plants. The primary observable effects on susceptible plants are severe root necrosis and a drastic reduction in both root and shoot growth.[1][2]

Quantitative Phytotoxic Effects

The herbicidal efficacy of this compound has been quantified in several studies, primarily by applying the this compound-producing fungus, T. virens, in a prepared formulation to soil. The data highlights significant impacts on weed emergence and biomass.

Effects on Weed Emergence and Biomass

Application of T. virens culture has been shown to severely inhibit the emergence and growth of susceptible weeds. The following tables summarize key findings from studies on redroot pigweed (Amaranthus retroflexus), a common and troublesome agricultural weed.

Table 1: Efficacy of T. virens Culture (Producing this compound) on Weed Emergence

| Target Weed Species | Application Rate of Culture¹ | Observed Effect | Reference |

| Various Annual Weeds | 8.7% (v/v) | >90% reduction in emergence | [1] |

¹T. virens grown on a peat moss-based medium and applied to soil.

Table 2: Effect of T. virens Culture (Producing this compound) on Redroot Pigweed (Amaranthus retroflexus) Seedling Biomass

| Application Rate of Culture¹ | Effect on Root Dry Weight | Effect on Shoot Dry Weight | Reference |

| 4.5% (v/v) | 93% reduction | 98% reduction | [1] |

¹T. virens grown on a peat moss-based medium and applied to soil.

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are crucial for evaluating the herbicidal potential of this compound. The following protocols are based on methodologies reported in the literature for assessing the phytotoxicity of this compound produced by T. virens.[2]

In-Soil Mycoherbicide Application Assay

This method assesses the effect of this compound produced in situ by T. virens on weed seedlings in a controlled environment.

-

Inoculum Preparation: Culture T. virens on a suitable sterile substrate, such as a peat moss and rice granule mixture, until the fungus has thoroughly colonized the medium.

-

Treatment Application: Prepare flats with nonsterile soil. Apply the prepared T. virens culture in bands at varying rates (e.g., 0 to 48 grams per meter of row).

-

Incorporation: Work the granular preparation into the top 1.5 cm of soil.

-

Sowing: Sow seeds of the target weed species (e.g., redroot pigweed) and a test crop (e.g., cotton) in the treated rows.

-

Incubation: Place the flats in a growth chamber with controlled conditions (e.g., 26°C day, 18°C night, 14-hour photoperiod).

-

Data Collection: After a set period (e.g., 14 days), count the number of emerged and surviving weed seedlings. Harvest the seedlings, separate roots and shoots, and record their dry weights.

-

Analysis: Compare the emergence and biomass data from treated plots to the untreated control to determine the percentage of inhibition.

Petri Dish Germination and Growth Assay

This protocol is used for rapid screening of phytotoxic effects on seed germination and early seedling growth.

-

Treatment Preparation: Add various preparations of the T. virens culture (e.g., active culture, heat-killed culture, water extracts) to the surface of soil in sterile petri dishes.

-

Assay Setup: Place a sheet of moist filter paper over the treated soil.

-

Sowing: Sprinkle seeds of the target weed species onto the filter paper.

-

Incubation: Seal the petri dishes and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 days).

-

Assessment: Examine the seeds for germination percentage and observe the radicle and hypocotyl for signs of growth inhibition, necrosis, or stunting compared to a control.

Proposed Mechanism of Action and Cellular Signaling

The precise molecular target of this compound has not yet been fully elucidated. However, its steroidal structure and the observed physiological responses in plants provide clues to its mechanism of action.[5] The rapid necrosis of root tips suggests that this compound may interfere with fundamental cellular processes such as cell division, membrane integrity, or mitochondrial respiration.[2]

As a phytotoxin, this compound acts as an external biotic stressor. Upon perception by the plant cell, it likely triggers a cascade of stress signaling events. This can involve the generation of reactive oxygen species (ROS), fluctuations in cytosolic calcium (Ca²⁺) levels, and the activation of phytohormone signaling pathways (e.g., abscisic acid, jasmonic acid) that ultimately lead to programmed cell death in sensitive tissues and overall growth inhibition.[6][7]

Challenges and Future Directions

Despite its potent herbicidal activity, the practical application of this compound faces a significant challenge: instability. The purified compound is unstable in aqueous alkaline solutions and degrades rapidly in field soil, limiting its potential as a standalone, sprayable herbicide.[2]

Future research should focus on two key areas:

-

Formulation and Delivery: Developing formulations that protect this compound from degradation, or continuing to use the T. virens fungus as a "factory" and delivery system via granular bioherbicide preparations, is a viable strategy.[2]

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound is critical. This knowledge could enable the design of more stable and potent synthetic analogs or inform the genetic enhancement of T. virens for improved bioherbicidal efficacy.

Conclusion

This compound, produced by Trichoderma virens, is a potent phytotoxin with demonstrated herbicidal effects, especially on broadleaf weeds like redroot pigweed. It causes severe growth inhibition and root necrosis, making it a strong candidate for development as a bioherbicide. While challenges related to its stability must be overcome, the use of the producing organism as a delivery agent offers a practical solution. Further investigation into its molecular mechanism of action will unlock the full potential of this compound and its analogs for sustainable weed management in modern agriculture.

References

- 1. Plant Growth Response to the Phytotoxin this compound Produced by the Fungus Gliocladium virens | Weed Science | Cambridge Core [cambridge.org]

- 2. apsnet.org [apsnet.org]

- 3. Scalable preparation of furanosteroidal viridin, β-viridin and this compound from Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytotoxic fungal secondary metabolites as herbicides - International Parasitic Plant Society [parasiticplants.org]

- 5. Phytopathology 1994 | Effect of Sterol Biosynthesis Inhibitors on Phytotoxin (this compound) Production by Gliocladium virens in Culture [apsnet.org]

- 6. New Insights into Plant Signaling Mechanisms in Biotic and Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Viridiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol, a sesquiterpenoid natural product, has emerged as a compound of interest in anticancer research. Preliminary studies have demonstrated its cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth overview of the initial anticancer screening of this compound, focusing on the quantitative data from these studies, detailed experimental methodologies, and the current understanding of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, the induction of apoptosis, a key mechanism of anticancer activity, has been quantified.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daoy | Brain (Medulloblastoma) | 0.1 | [1][2] |

| MCF-7 | Breast | 10 | [1][2] |

| A549 | Lung | 30 | [1][2] |

| HeLa | Cervical | 53.6 (for 9-epi-viridiol) | |

| KB | Oral Epidermoid Carcinoma | 141 (for 9-epi-viridiol) |

Table 1: Cytotoxicity of this compound and its Epimer in Various Cancer Cell Lines.

| Cell Line | This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |

| Daoy | 30 | 55.8 | - | 55.8 - 72.1 | [1][2] |

| 100 | 67.8 | - | [1] | ||

| 300 | 72.1 | - | [1] | ||

| MCF-7 | 30 | 36.2 | - | 36.2 - 72.7 | [1][2] |

| 100 | 42.3 | - | [1] | ||

| 300 | 72.7 | - | [1] | ||

| A549 | 30 | 35.0 | - | 35.0 - 98.9 | [1][2] |

| 100 | 74.4 | - | [1] | ||

| 300 | 98.9 | - | [1] |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines. (Note: The referenced study primarily quantified early apoptosis. The total apoptosis range is also provided from the study's abstract.[1][2])

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preliminary anticancer screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, Daoy)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0.03 µM to 300 µM).[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanism of this compound-induced apoptosis is yet to be fully elucidated, it is known to trigger programmed cell death.[1] The following diagrams illustrate a generalized workflow for anticancer screening and a canonical apoptosis signaling pathway that may be involved.

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

The preliminary in vitro screening of this compound demonstrates its potential as an anticancer agent, exhibiting cytotoxicity and inducing apoptosis in a range of cancer cell lines. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in this compound-induced apoptosis to advance its development as a potential cancer therapeutic.

References

- 1. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to Viridiol and its Relationship with Viridin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furanosteroid antibiotics, viridin (B1683569) and viridiol. It details their chemical structures, the metabolic relationship wherein viridin is a direct precursor to this compound, and their significant biological activities. The primary mechanism of action for both compounds is the potent and irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a critical pathway in cell signaling, which underpins their antifungal and potential anticancer properties. This document consolidates available quantitative data on their biological activities, outlines detailed experimental protocols for their study, and presents visual diagrams of their biosynthetic pathway and mechanism of action to facilitate a deeper understanding for research and development purposes.

Introduction

Viridin and this compound are naturally occurring furanosteroids produced by various fungal species, including Trichoderma viride and Gliocladium virens.[1] First described in the mid-20th century, viridin was noted for its potent fungistatic properties.[2] Subsequent research revealed its close relationship to this compound, a reduced and more stable metabolite. Both compounds belong to a class of molecules that includes wortmannin, known for their characteristic furan (B31954) ring fused to the steroid framework and their potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks).[3][4] This inhibitory activity makes them valuable tools for studying cell signaling pathways and promising candidates for therapeutic development, particularly as antifungal and anticancer agents.

Chemical Structures and Properties

Viridin and this compound share a core furanosteroid structure. The key difference lies in the oxidation state of a carbonyl group, which is present in viridin and reduced to a hydroxyl group in this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Chemical Structure |

| Viridin | C₂₀H₁₆O₆ | 352.34 | [Image of Viridin chemical structure] |

| This compound | C₂₀H₁₈O₆ | 354.35 | [Image of this compound chemical structure] |

Table 1: Chemical properties of Viridin and this compound.

Relationship and Biosynthesis

Viridin is the metabolic precursor to this compound. The conversion is an irreversible reduction of a ketone to a hydroxyl group, a reaction that can be catalyzed by viridin-producing fungi.[5][6] This reduction is reportedly enhanced under low pH conditions.

The biosynthesis of these furanosteroids begins with the cyclization of squalene (B77637) to form lanosterol (B1674476), a common precursor for steroids in fungi.[5][7] While the complete enzymatic cascade from lanosterol to viridin is not fully elucidated, research on the biosynthesis of the related compound demethoxyviridin (B1670237) has identified a gene cluster encoding several key enzymes, including cytochrome P450 monooxygenases, a Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[8][9] These findings provide a strong foundation for understanding the intricate series of oxidative modifications, demethylations, and ring formations that lead to the final viridin structure.

Figure 1: Proposed biosynthetic pathway from squalene to viridin and this compound.

Biological Activities and Quantitative Data

Both viridin and this compound exhibit significant biological activities, primarily as antifungal and potential anticancer agents, owing to their potent inhibition of PI3K.

Antifungal Activity

| Compound | Fungal Species | Activity Metric | Value | Reference |

| Viridin | Botrytis allii | Spore Germination Inhibition | 0.019 p.p.m. |

Table 2: Quantitative antifungal activity of Viridin.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The primary molecular target of viridin and this compound is the family of phosphoinositide 3-kinases (PI3Ks). These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Viridin and its analogs are known to be potent, irreversible inhibitors of all classes of PI3K, with IC50 values typically in the low nanomolar range, comparable to the well-studied PI3K inhibitor wortmannin.[4]

The mechanism of inhibition involves the covalent modification of a conserved lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K.[4] This irreversible binding effectively inactivates the enzyme.

| Compound | PI3K Isoform | IC50 (nM) | Assay Type |

| Viridin/Viridiol (inferred) | Pan-Class I (α, β, γ, δ) | Low nanomolar | Enzymatic Assay |

Table 3: PI3K inhibitory activity of Viridin and this compound (inferred from structurally related compounds like wortmannin).

Figure 2: Mechanism of irreversible PI3K inhibition by viridin/viridiol.

Anticancer Activity

The constitutive activation of the PI3K pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Given their potent PI3K inhibitory activity, viridin and this compound have been investigated for their potential as anticancer agents. While specific IC50 values from comprehensive screens like the NCI-60 panel are not widely published for these specific compounds, their structural and functional similarity to wortmannin, which has demonstrated significant anticancer effects, suggests that they warrant further investigation in this area.

Experimental Protocols

Fungal Production and Isolation of Viridin and this compound

A general protocol for the production and isolation of viridin and this compound from fungal cultures is outlined below. This protocol can be adapted and optimized for specific fungal strains and culture conditions.

Figure 3: General workflow for the production and isolation of viridin and this compound.

Detailed Methodology:

-

Culture: Inoculate a suitable fungal strain, such as Trichoderma virens, into a liquid medium (e.g., Potato Dextrose Broth).

-

Incubation: Incubate the culture for 7-14 days at 25-28°C with constant agitation to ensure aeration.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate multiple times with an equal volume of an organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate viridin and this compound.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the pure compounds.

-

Crystallization: Further purify the isolated compounds by recrystallization from a suitable solvent system.

In Vitro PI3K Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of viridin and this compound against PI3K isoforms. Commercially available kits can also be used.

Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of PIP3 produced is quantified, and the inhibition by the test compound is determined.

Materials:

-

Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

PIP2 substrate

-

ATP

-

Assay buffer

-

Viridin, this compound, and a control inhibitor (e.g., wortmannin)

-

PIP3 detection system (e.g., ELISA-based kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of viridin, this compound, and the control inhibitor.

-

In a microplate, add the PI3K enzyme, the inhibitor dilutions, and the PIP2 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Detect the amount of PIP3 produced using a suitable detection system.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Conclusion

Viridin and its reduced metabolite, this compound, are potent furanosteroid inhibitors of the PI3K signaling pathway. This mechanism of action confers upon them significant antifungal activity and suggests potential for development as anticancer agents. This technical guide has summarized the key chemical and biological characteristics of these compounds, providing a foundation for further research and development. Future studies should focus on elucidating the complete biosynthetic pathway, expanding the quantitative assessment of their biological activities against a wider range of targets, and exploring their therapeutic potential in preclinical models.

References

- 1. research-management.mq.edu.au [research-management.mq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lanosterol derivatives as precursors in the biosynthesis of viridin. Part 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Antifungal Susceptibility of the Aspergillus viridinutans Complex: Comparison of Two In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic pathway for furanosteroid demethoxyviridin and identification of an unusual pregnane side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Viridiol: A Fungal Metabolite with Therapeutic Potential - A Technical Guide

Abstract

Viridiol, a furanosteroid secondary metabolite, has garnered significant interest within the scientific community due to its potent biological activities, including phytotoxicity and, most notably, its inhibitory action on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, intended for researchers, scientists, and drug development professionals. It details the primary fungal producers, with a focus on Trichoderma virens, and summarizes the current knowledge on its biosynthesis. This document also outlines detailed experimental protocols for the isolation, purification, and quantification of this compound. Furthermore, a thorough examination of its mechanism of action as a PI3K inhibitor is presented, complete with a signaling pathway diagram. While quantitative data on this compound's abundance in natural environmental matrices such as soil and plant tissues remain limited, this guide consolidates the available information on the prevalence of its producing organisms as a proxy for its potential environmental presence.

Natural Sources and Abundance

This compound is a naturally occurring compound primarily of fungal origin. The principal producers of this compound are species of the genus Trichoderma, particularly Trichoderma virens (formerly known as Gliocladium virens).[1][2] These fungi are ubiquitous in soil ecosystems and are well-regarded for their biocontrol properties.[3]

While T. virens is a known producer of a diverse array of secondary metabolites, the direct quantification of this compound in environmental samples like soil and plant tissues is not extensively documented in current literature.[1][2][4] The presence and abundance of Trichoderma species in soil, which can range from 10¹ to 10³ culturable propagules per gram, suggest the potential for this compound to be present in these environments, likely functioning in microbial competition and plant-fungus interactions.[2]

The production of this compound is intrinsically linked to the biosynthesis of another fungal metabolite, viridin (B1683569). Viridin is converted to this compound by viridin-producing fungi.[1][2] This conversion is a key step in the metabolic pathway leading to the accumulation of this compound.

Quantitative Production of this compound in Fungal Cultures

Significant research has been conducted to optimize the production of this compound in laboratory settings. The yield of this compound is highly dependent on the fungal strain, culture conditions, and nutrient availability. The following table summarizes quantitative data from various studies on this compound production by Trichoderma virens.

| Fungal Strain | Culture Medium/Conditions | This compound Yield | Reference |

| Trichoderma virens (NBRC 9169) | PIG medium (pH 2), 7 days incubation | 61.92 ± 4.39 mg/L | |

| Trichoderma virens (PS1-7) | PIG medium (pH 2), 7 days incubation | 52.60 ± 5.23 mg/L | |

| Trichoderma virens (NBRC 8349) | PIG medium (pH 2), 7 days incubation | 52.77 ± 7.48 mg/L | |

| Gliocladium virens | Peat moss with dextrose and calcium nitrate | 86 µg/g of peat | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the cyclization of squalene (B77637) to form the steroid backbone, lanosterol (B1674476). Through a series of enzymatic modifications, lanosterol is converted into viridin. The final step in the pathway is the reduction of viridin to this compound.

Caption: Biosynthetic pathway of this compound from Squalene.

Experimental Protocols

Fungal Culture and this compound Production

Objective: To cultivate Trichoderma virens for the production of this compound.